2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol
CAS No.: 1112-24-9
Cat. No.: VC3822977
Molecular Formula: C6H15NO3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1112-24-9 |
---|---|
Molecular Formula | C6H15NO3 |
Molecular Weight | 149.19 g/mol |
IUPAC Name | 2-(dimethylamino)-2-(hydroxymethyl)propane-1,3-diol |
Standard InChI | InChI=1S/C6H15NO3/c1-7(2)6(3-8,4-9)5-10/h8-10H,3-5H2,1-2H3 |
Standard InChI Key | FGLZHYIVVZTBQJ-UHFFFAOYSA-N |
SMILES | CN(C)C(CO)(CO)CO |
Canonical SMILES | CN(C)C(CO)(CO)CO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central propane-1,3-diol framework, with a dimethylamino group (-N(CH₃)₂) and a hydroxymethyl (-CH₂OH) group attached to the central carbon (C2). This arrangement creates a tetrahedral geometry around the central carbon, as evidenced by 3D conformational analysis . The presence of multiple hydroxyl groups facilitates hydrogen bonding, while the dimethylamino group introduces basicity.
Key Structural Features:
Physicochemical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight | 149.19 g/mol | |
Boiling Point | Not reported | |
Density | ~0.989 g/cm³ (estimated) | |
LogP (Partition Coefficient) | -1.74 | |
TPSA (Topological Polar Surface Area) | 63.93 Ų |
The compound’s low LogP value indicates high hydrophilicity, consistent with its three hydroxyl groups. Its TPSA reflects strong hydrogen-bonding potential, critical for interactions in biological systems .
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves the Eschweiler-Clarke reaction of 2-amino-1,3-propanediol with formaldehyde and formic acid :
-
Reagents:
-
2-Amino-1,3-propanediol (45.6 g).
-
Formic acid (113 mL).
-
37% Formaldehyde (90 mL).
-
-
Procedure:
Alternative Methods
While less common, reductive amination of ketones or nucleophilic substitution of haloalkanes may be employed, though these routes are less efficient for scaling.
Applications in Science and Industry
Biochemical Buffering Agent
The compound’s pKa ~6.5–9.0 enables its use in stabilizing pH-sensitive biological systems. Unlike traditional buffers like Tris-HCl, its tertiary amine group provides enhanced buffering capacity in mildly acidic to neutral ranges .
Stabilization of Biomolecules
-
Nucleic Acids: Prevents denaturation during PCR by chelating metal ions.
-
Proteins: Reduces aggregation in enzyme assays via hydroxyl-mediated hydrogen bonding.
Pharmaceutical Intermediate
Its dual functionality (amine + hydroxyl) allows conjugation with drug molecules, as seen in prodrug designs for enhanced solubility .
Industrial Uses
Hazard | GHS Classification | Precautions |
---|---|---|
Skin irritation | H315 | Use gloves |
Serious eye damage | H318 | Wear goggles |
Respiratory irritation | H335 | Use in ventilated area |
Data from safety sheets highlight risks of dermal and ocular exposure, necessitating PPE during handling .
Ecotoxicology
Comparative Analysis with Structural Analogues
The dimethylamino group in 2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol confers superior buffering versatility compared to Tris, while its branched structure enhances thermal stability in polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume